

Introduction: The Strategic Importance of a Dichlorodisilane Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,2-Dichlorotetramethylsilane**

Cat. No.: **B129461**

[Get Quote](#)

1,2-Dichlorotetramethylsilane, with the chemical formula $C_4H_{12}Cl_2Si_2$, is a versatile bifunctional organosilicon compound that serves as a critical intermediate in advanced materials science and synthetic chemistry.^[1] Its structure, featuring a silicon-silicon bond flanked by two reactive chlorodimethylsilyl groups, makes it an ideal precursor for the synthesis of silicon-based polymers (polysilanes), functionalized disilanes, and for the modification of material surfaces.^[1] The dual chlorine functionality facilitates effective cross-linking in polymer systems, which can significantly enhance the durability, thermal stability, and chemical resistance of the final products.^[1]

Researchers and industry professionals utilize this compound in the development of advanced materials such as silicone elastomers and composites.^[1] Furthermore, its ability to form stable, covalent bonds with various substrates makes it invaluable in the semiconductor industry for surface modification and as a precursor in atomic layer deposition (ALD) processes.^[1] This guide provides a comprehensive overview of the synthesis, properties, and core reactivity of **1,2-dichlorotetramethylsilane**, grounded in established chemical principles and validated protocols.

Synthesis and Purification

Core Synthetic Strategy: From Industrial Feedstock to Purified Precursor

The most industrially relevant synthesis of **1,2-dichlorotetramethylsilane** originates from the "disilane fraction" produced during the Direct Process for manufacturing chloromethylsilanes.

This process, the cornerstone of the silicones industry, reacts silicon metal with methyl chloride at high temperatures. While the primary products are methylchlorosilanes like dimethyldichlorosilane, a significant fraction consists of higher-boiling polysilanes, including permethylated and partially chlorinated disilanes and trisilanes.

A key reference indicates that **1,2-dichlorotetramethyldisilane** can be isolated and synthesized from this complex mixture. The process involves a catalyzed Si-Si bond cleavage of higher chlorinated disilanes using hydrogen chloride (HCl), with tributylamine (Bu_3N) serving as a catalyst. This targeted cleavage allows for the conversion of less desirable polysilanes into the valuable title compound.

Purification: Fractional Distillation

Due to its relatively high boiling point and thermal stability, the primary method for purifying **1,2-dichlorotetramethyldisilane** is fractional distillation under an inert atmosphere (e.g., argon or nitrogen). This technique effectively separates the target compound from other chlorosilanes with different boiling points that are present in the crude reaction mixture. The process leverages the differences in volatility to achieve high purity, typically $\geq 95\%$.^[2]

Physicochemical and Spectroscopic Properties

1,2-Dichlorotetramethyldisilane is a colorless, clear liquid that is sensitive to moisture.^[1] It is a flammable liquid and is corrosive, capable of causing severe skin burns and eye damage upon contact.^[1] Proper handling in a well-ventilated fume hood using appropriate personal protective equipment is mandatory.

Table 1: Key Physicochemical Properties

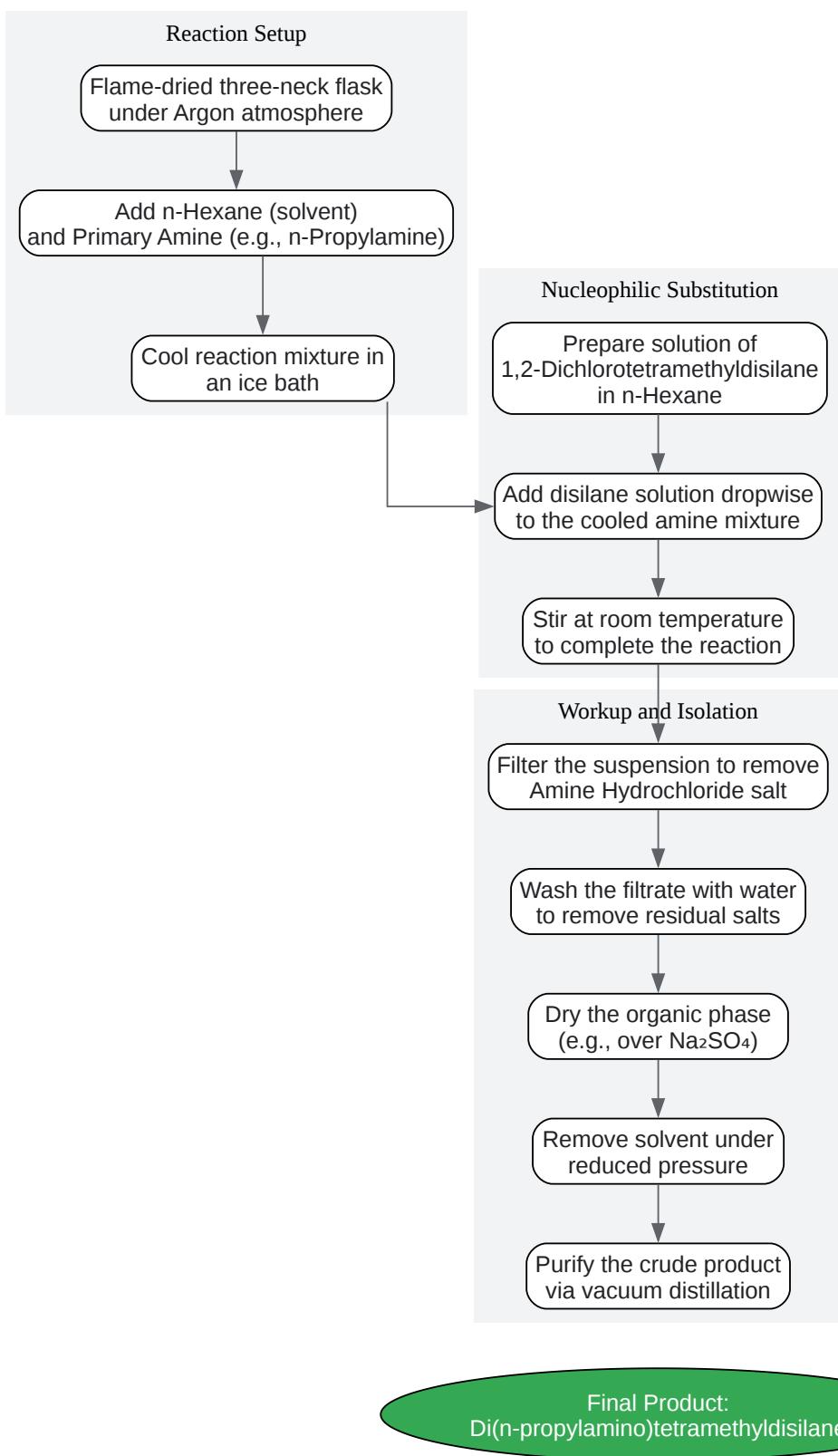
Property	Value	Source(s)
CAS Number	4342-61-4	[1]
Molecular Formula	C ₄ H ₁₂ Cl ₂ Si ₂	[1]
Molecular Weight	187.22 g/mol	[2]
Appearance	Colorless clear liquid	[1]
Boiling Point	148-149 °C	[3]
Density	1.005 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.454	[3]

Spectroscopic Characterization

The structural integrity of **1,2-dichlorotetramethyldisilane** is confirmed through a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A single, sharp singlet is expected in the region of δ 0.1-0.3 ppm, corresponding to the twelve equivalent protons of the four methyl groups.
 - ¹³C NMR: A single resonance is expected for the methyl carbons, typically appearing upfield (δ -0.5 to 2.0 ppm). For instance, the hydrolysis product, 1,2-dihydroxy-tetramethyldisilane, shows a ¹³C signal at δ 1.47 ppm. PubChem provides a reference ¹³C NMR spectrum for the title compound.[\[4\]](#)
 - ²⁹Si NMR: The silicon nuclei are sensitive to their chemical environment. A single resonance is anticipated. For comparison, in the derivative di(n-propylamino)tetramethyldisilane, the ²⁹Si signal appears at δ -8.9 ppm.[\[5\]](#)[\[6\]](#) This provides a reasonable estimate for the chemical shift region.
- Infrared (IR) Spectroscopy: The IR spectrum is used to confirm the presence of key functional groups and the overall molecular structure. Characteristic absorption bands include Si-C stretches and methyl group deformations. Studies have also utilized Raman and IR spectroscopy to identify the presence of both gauche and anti rotational isomers

(rotamers) in the liquid state, arising from the restricted rotation around the central Si-Si bond.^[7]


- Mass Spectrometry (MS): Electron impact ionization (EI-MS) would show the molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of methyl groups ($M-15$) and chlorine atoms, as well as cleavage of the Si-Si bond.

Core Reactivity and Experimental Protocol

The reactivity of **1,2-dichlorotetramethyldisilane** is dominated by the electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds. These bonds are readily susceptible to nucleophilic attack, making the compound an excellent precursor for introducing a tetramethyldisilane-1,2-diyl unit.

A prime example of this reactivity is its reaction with primary or secondary amines to form 1,2-diaminodisilanes. This reaction proceeds via a straightforward nucleophilic substitution mechanism where the amine displaces the chloride ions. The reaction typically requires an excess of the amine or the addition of a non-nucleophilic base to neutralize the HCl generated.

Workflow for Synthesis of a Diaminodisilane Derivative

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a 1,2-diaminodisilane.

Experimental Protocol: Synthesis of Di(n-propylamino)tetramethyldisilane

The following is a representative, validated protocol adapted from the literature that showcases the utility of **1,2-dichlorotetramethyldisilane** as a synthetic precursor.[\[5\]](#)[\[8\]](#)

1. Reaction Setup:

- A three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen or argon inlet is thoroughly flame-dried under vacuum and allowed to cool under an inert atmosphere.
- The flask is charged with n-hexane (400 mL) and n-propylamine (7.10 g, 120 mmol). The mixture is stirred and cooled in an ice bath.

2. Reagent Addition:

- A solution of **1,2-dichlorotetramethyldisilane** (5.10 g, 27.2 mmol) in 50 mL of n-hexane is prepared and transferred to the dropping funnel.
- The disilane solution is added dropwise to the stirred, cooled amine solution over 30-60 minutes. A white precipitate of n-propylamine hydrochloride will form immediately.

3. Reaction and Workup:

- After the addition is complete, the cooling bath is removed, and the reaction mixture is stirred at room temperature for an additional 12-16 hours.
- The resulting suspension is filtered through a fritted glass funnel to remove the amine hydrochloride salt. The salt is washed with a small portion of n-hexane.
- The combined filtrate is transferred to a separatory funnel and washed sequentially with water and brine to remove any remaining salts.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

4. Purification:

- The crude liquid residue is purified by vacuum distillation to yield di(n-propylamino)tetramethyldisilane as a colorless liquid.

This protocol exemplifies a robust and scalable method for the functionalization of the disilane core, highlighting the value of **1,2-dichlorotetramethyldisilane** as a pivotal reagent in organosilicon chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,2-Dichlorodisilane | Benchchem [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 1,2-DICHLOROTETRAMETHYLDISILANE | 4342-61-4 [chemicalbook.com]
- 4. 1,2-Dichloro-1,1,2,2-tetramethyldisilane | C4H12Cl2Si2 | CID 78045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tubaf.qucosa.de [tubaf.qucosa.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Disilanes with Pentacoordinate Si Atoms by Carbon Dioxide Insertion into Aminodisilanes: Syntheses, Molecular Structures, and Dynamic Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of a Dichlorodisilane Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b129461#synthesis-and-properties-of-1-2-dichlorotetramethyldisilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com